molecular formula C21H14O B134735 BENZO(a)PYRENE, 3-METHOXY- CAS No. 63059-68-7

BENZO(a)PYRENE, 3-METHOXY-

Cat. No. B134735
CAS RN: 63059-68-7
M. Wt: 282.3 g/mol
InChI Key: YVMDKKLTTOBGIC-UHFFFAOYSA-N
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Description

Benzo[a]pyrene is a polycyclic aromatic hydrocarbon found in coal tar with the formula C20H12 . It is one of the benzopyrenes, formed by a benzene ring fused to pyrene . It is the result of incomplete combustion at temperatures between 300 °C (572 °F) and 600 °C (1,112 °F) .


Synthesis Analysis

The synthesis of substituted pyrenes, such as Benzo[a]pyrene, involves indirect methods . These methods include reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates . After reduction, dehydration, and dehydrogenation of the new ring, benzo[a]pyrene is obtained .


Molecular Structure Analysis

The molecular structure of Benzo[a]pyrene is complex. It is formed by a benzene ring fused to pyrene . The compound has been studied using various methods, including mass spectrometry .


Chemical Reactions Analysis

Benzo[a]pyrene undergoes various chemical reactions. It can be metabolized by cytochrome P450 to form a variety of products, including (+)benzo[a]pyrene-7,8-epoxide . It can also be biotransformed to benzo[a]pyrene-7,8-trans-dihydrodiol, which can be further metabolized to catechol analog .


Physical And Chemical Properties Analysis

Benzo[a]pyrene is a polycyclic aromatic hydrocarbon with the formula C20H12 . More detailed physical and chemical properties would require specific experimental data or computational analysis.

Safety And Hazards

Benzo[a]pyrene is considered hazardous. It may cause an allergic skin reaction, genetic defects, cancer, and damage to fertility and the unborn child . It is advised against use in food, drugs, pesticides, or biocidal products .

Future Directions

The future directions for research on Benzo[a]pyrene include the design and development of novel pyrene-based structures and their utilization for different applications . Pyrene-based ligands have been attractive for the synthesis of metal–organic frameworks (MOFs) due to their unique optical and electronic properties .

properties

IUPAC Name

3-methoxybenzo[a]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O/c1-22-19-11-8-13-6-9-17-16-5-3-2-4-14(16)12-15-7-10-18(19)20(13)21(15)17/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMDKKLTTOBGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC3=CC4=CC=CC=C4C5=C3C2=C(C=C5)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212382
Record name Benzo(a)pyrene, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BENZO(a)PYRENE, 3-METHOXY-

CAS RN

63059-68-7
Record name Benzo(a)pyrene, 3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063059687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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